4-Amino-2,3-dichlorobenzonitrile
Overview
Description
4-Amino-2,3-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, where the benzene ring is substituted with amino and dichloro groups. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that similar compounds have been synthesized as potential inhibitors for certain enzymes
Mode of Action
It’s possible that this compound interacts with its targets in a manner similar to other aromatic nitriles . .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given its potential as an enzyme inhibitor , it could potentially alter cellular processes regulated by these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2,3-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This method yields a higher product at lower reaction temperatures compared to the ammoxidation of 2,4-dichlorotoluene . Another method involves the chloromethylation of p-dichlorobenzene followed by catalyzed ammoxidation of the resulting 2,5-dichlorobenzyl chloride .
Industrial Production Methods
In industrial settings, the production of dichlorobenzonitriles, including this compound, is typically achieved through the catalytic ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dichlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles .
Scientific Research Applications
4-Amino-2,3-dichlorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2,3-dichlorobenzonitrile include other dichlorobenzonitriles such as 2,4-dichlorobenzonitrile and 2,5-dichlorobenzonitrile .
Uniqueness
What sets this compound apart is its unique substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other dichlorobenzonitriles may not be as effective .
Properties
IUPAC Name |
4-amino-2,3-dichlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJNPFJHLFODNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302353 | |
Record name | 4-Amino-2,3-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193090-61-8 | |
Record name | 4-Amino-2,3-dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193090-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,3-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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